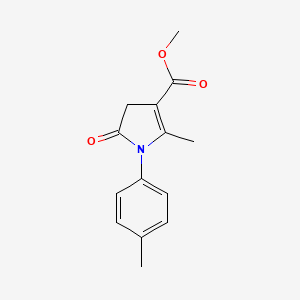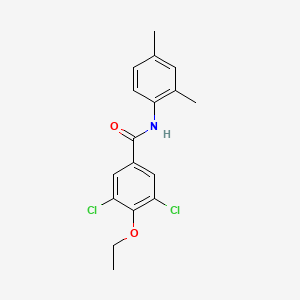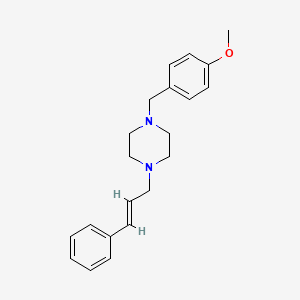
1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group and a methylphenyl group attached to a thiourea moiety.
準備方法
The synthesis of 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Synthetic Route:
- Dissolve 4-chlorobenzyl isothiocyanate in dichloromethane.
- Add 3-methylaniline to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction:
- Reduction can convert the thiourea group to a thiol or amine.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
Substitution:
- Nucleophilic substitution reactions can occur at the chlorobenzyl group.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
- Sulfonyl derivatives from oxidation.
- Thiol or amine derivatives from reduction.
- Substituted benzyl derivatives from nucleophilic substitution.
科学的研究の応用
1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea has several applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development.
- Evaluated for its cytotoxic effects on cancer cells.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chlorobenzyl and methylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Molecular Targets:
- Enzymes: Inhibition of proteases and kinases.
- Proteins: Binding to receptor sites and altering protein conformation.
Pathways Involved:
- Apoptosis: Induction of programmed cell death in cancer cells.
- Signal Transduction: Modulation of signaling pathways involved in cell growth and differentiation.
類似化合物との比較
- 1-(4-Chlorobenzyl)-3-phenylthiourea
- 1-(4-Methylbenzyl)-3-(3-methylphenyl)thiourea
- 1-(4-Chlorobenzyl)-3-(4-methylphenyl)thiourea
Comparison:
- The presence of the 3-methylphenyl group in 1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea provides unique steric and electronic properties.
- The chlorobenzyl group enhances the compound’s reactivity in nucleophilic substitution reactions.
- Compared to other thiourea derivatives, this compound may exhibit distinct biological activities due to its specific structural features.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-3-2-4-14(9-11)18-15(19)17-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXXNHFFVJPIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)

![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)



![6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine](/img/structure/B5787487.png)

![1-[4-(3-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5787496.png)


![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)
